molecular formula C9H13FN2O B8286989 2-(2-Aminoethyl)-4-ethoxy-3-fluoropyridine

2-(2-Aminoethyl)-4-ethoxy-3-fluoropyridine

Cat. No.: B8286989
M. Wt: 184.21 g/mol
InChI Key: VMHKATCJZMTMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-4-ethoxy-3-fluoropyridine is a useful research compound. Its molecular formula is C9H13FN2O and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

2-(4-ethoxy-3-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C9H13FN2O/c1-2-13-8-4-6-12-7(3-5-11)9(8)10/h4,6H,2-3,5,11H2,1H3

InChI Key

VMHKATCJZMTMKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)CCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 825 mg (3.15 mmole) of N-[(4-Ethoxy-3-fluoropyrid-2-yl)eth-2-yl]-2,5-dimethylpyrrole, 1.4 g (20.1 mmole) of hydroxylamine hydrochloride, 700 mg (12.5 mmole) of potassium hydroxide, 20 ml of ethanol, and 8 ml of water was refluxed for 3 days under nitrogen. The solution was cooled to room temperature, concentrated, and partitioned between 50 ml of 2N hydrochloric acid and ethyl acetate (3×). The aqueous layer was basified with 5N sodium hydroxide, extracted with ethyl acetate (3×), dried over sodium sulfate, and concentrated. The resulting red oil was found to be the titled compound with a small amount of 2,5-hexanedione dioxime also present. The oil was used as such for reaction without further purification: IR (KBr, cm−1) 2989, 1609, 1495, 1306, 1075; 1H NMR (300 MHz, DMSO-d6) δ 8.18 (d, 11H), 7.05 (t, 1H), 4.20 (q, 2H), 2.60-3.00 (m, 6H), 1.38 (t, 3H); MS (FD) m/e 185 (Mt).
Name
N-[(4-Ethoxy-3-fluoropyrid-2-yl)eth-2-yl]-2,5-dimethylpyrrole
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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